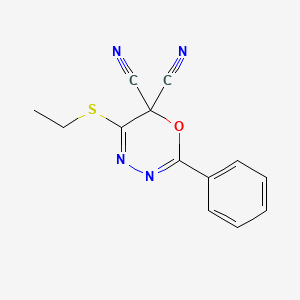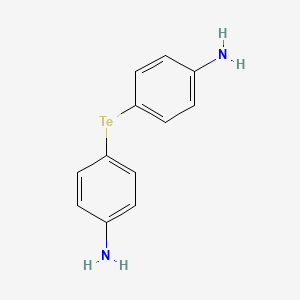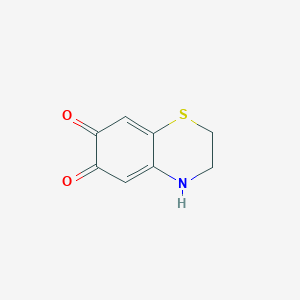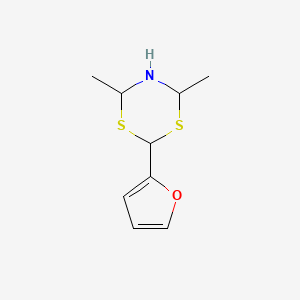![molecular formula C6H7N3O4 B12559373 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 146692-58-2](/img/structure/B12559373.png)
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an oxirane-containing compound with a triazinane derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include diols from oxidation, alcohols from reduction, and substituted triazinane derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with cellular components, leading to the induction of apoptosis in cancer cells. The compound activates both extrinsic and intrinsic apoptotic pathways, involving caspase activation and mitochondrial permeability transition . Additionally, the compound’s interaction with nuclear NF-κB plays a role in enhancing its chemosensitivity when used in combination with curcumin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione: A similar compound with multiple oxirane groups, used as an experimental antitumor agent.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound with an oxirane ring, used in various chemical reactions.
Uniqueness
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Its ability to induce apoptosis in cancer cells and enhance chemosensitivity when combined with other compounds makes it a valuable molecule for further research and development .
Eigenschaften
CAS-Nummer |
146692-58-2 |
|---|---|
Molekularformel |
C6H7N3O4 |
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
1-(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H7N3O4/c10-4-7-5(11)9(6(12)8-4)1-3-2-13-3/h3H,1-2H2,(H2,7,8,10,11,12) |
InChI-Schlüssel |
NBZYOWJKOWTTRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN2C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


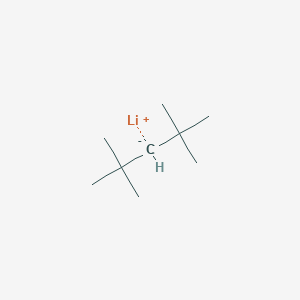
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)


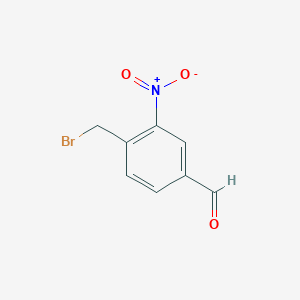
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
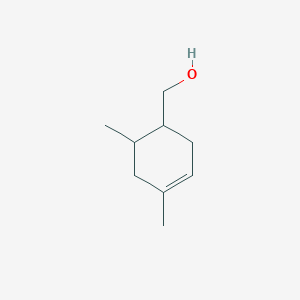
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
